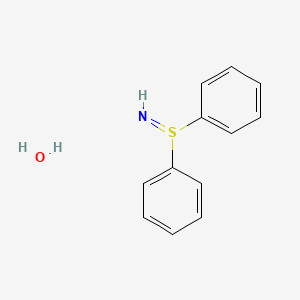

S,S-Diphenylsulfilimine monohydrate

Descripción general

Descripción

S,S-Diphenylsulfilimine monohydrate is a versatile synthetic tool . It has been used in the preparation of N-(5-nitrosouracil-6-yl)sulfilimines and N-(1,3-dimethyl-6-uracilyl)-S,S-diphenylsulfilimines .

Synthesis Analysis

The synthesis of this compound involves a reaction with non-nucleophilic bases in dry ether or aromatic solvents . The product is obtained in high to quantitative yields .Molecular Structure Analysis

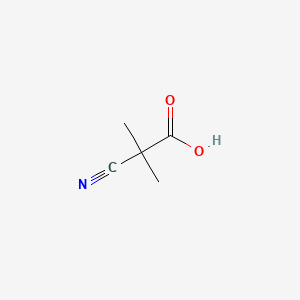

The molecular formula of this compound is C12H11NS·H2O . Its molecular weight is 219.30 .Chemical Reactions Analysis

The reaction of S,S-Diphenylsulfilimine with substrates like 1-fluoro-2,4-dinitrobenzene, 1-chloro-2,4-dinitrobenzene, 2-chloro-3-nitropyridine, 2-chloro-5-nitropyridine, and 2-chloro-3,5-dinitropyridine has been investigated .Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It is sensitive to moisture and should be stored under inert gas . Its melting point ranges from 71.0 to 75.0 degrees Celsius .Aplicaciones Científicas De Investigación

Nucleophilic Imino Transfer Agent

S,S-Diphenylsulfilimine is used as a nucleophilic imino transfer reagent. It facilitates the one-step conversion of aldehydes to nitriles and aids in the synthesis of nitrogen compounds from N-substituted diphenylsulfilimines. This makes it a valuable tool in the synthesis of organic sulfur compounds (Furukawa & Yoshimura, 2001).

Synthesis of N-Aryl-S,S-Diphenylsulfilimines

S,S-Diphenylsulfilimine is instrumental in synthesizing N-aryl-S,S-diphenylsulfilimines with unusual substitution patterns, particularly in reactions involving activated aromatic substrates. This process exemplifies its versatility in forming complex organic structures (Claridge et al., 1999).

Nucleoside Sulfilimines Synthesis

The compound plays a role in forming nucleoside sulfilimines, such as 4-N- and 6-N-diphenylsulfilimine derivatives of deoxycytidine and deoxyadenosine. These derivatives are notable for their characteristic UV absorbances and potential applications in oligonucleotide chemistry (Slaitas & Yeheskiely, 2004).

Reactions of N-Alkyldiphenylsulfilimines

N-Alkyldiphenylsulfilimines, derived from S,S-Diphenylsulfilimine, react with activated olefins and acetylenes, leading to products consistent with nucleophilic attack. This highlights its utility in organic synthesis and the study of reaction mechanisms (Tamura et al., 1976).

Thermal Curtius Rearrangement

S,S-Diphenylsulfilimine is involved in the thermal Curtius rearrangement of N-acyl-S,S-arylphenylsulfilimines. This process, which produces isocyanates and diphenyl sulfide, is significant for understanding the kinetics and mechanisms of such rearrangements (Furukawa et al., 1978).

Mecanismo De Acción

Target of Action

It’s known to react with various compounds such as 1-fluoro-2,4-dinitrobenzene, 1-chloro-2,4-dinitrobenzene, 2-chloro-3-nitropyridine, 2-chloro-5-nitropyridine, and 2-chloro-3,5-dinitropyridine .

Mode of Action

The mode of action of S,S-Diphenylsulfilimine monohydrate involves its reaction with the aforementioned compounds .

Result of Action

It’s known that the compound is a versatile synthetic tool used in the preparation of various compounds .

Action Environment

It’s noted that the compound should be stored under inert gas and conditions to avoid moisture, as it is moisture sensitive .

Safety and Hazards

S,S-Diphenylsulfilimine monohydrate can cause skin and eye irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to provide appropriate exhaust ventilation at places where dust is formed .

Relevant Papers One relevant paper is “Role of Hydrogen Bond in the Synthesis and Complexation of Diphenylsulfilimine Ph2s→Nh” by Konstantin A. Rufanov, Alexandra V. Shevelyuhina, Dmitry B. Shpakovskiy, and Elena R. Milaeva . The paper discusses an improved protocol for the synthesis of diphenylsulfiimine Ph2SNH and its monohydrate .

Análisis Bioquímico

Biochemical Properties

S,S-Diphenylsulfilimine monohydrate plays a significant role in various biochemical reactions. It acts as a nucleophilic reagent and is involved in the synthesis of amines and other organic compounds . The compound interacts with enzymes and proteins, particularly those involved in nucleophilic substitution reactions. For example, it has been used in the preparation of N-(5-nitrosouracil-6-yl)sulfilimines and N-(1,3-dimethyl-6-uracilyl)-S,S-diphenylsulfilimines . These interactions are crucial for the formation of new chemical bonds and the modification of existing ones, thereby facilitating various biochemical processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to cause skin and eye irritation, indicating its potential impact on cellular membranes and proteins . Additionally, its role in nucleophilic substitution reactions suggests that it may affect the synthesis and modification of nucleic acids and proteins within cells.

Molecular Mechanism

The molecular mechanism of this compound involves its reactivity as a nucleophilic reagent. The compound undergoes nucleophilic substitution reactions with various electrophiles, such as aryl halides . These reactions result in the formation of new chemical bonds and the modification of existing ones. The compound’s ability to interact with nucleophiles and electrophiles makes it a versatile tool in organic synthesis and biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under inert gas and should be stored in a cool, dark place to prevent degradation . Over time, exposure to moisture and light can lead to the degradation of the compound, affecting its reactivity and efficacy in biochemical reactions. Long-term studies have shown that the compound can cause skin and eye irritation, indicating potential long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxic effects. At higher doses, it can cause adverse effects such as skin and eye irritation . The threshold for these effects depends on the specific animal model and the duration of exposure. Toxicity studies are essential to determine the safe and effective dosage range for this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to nucleophilic substitution reactions. The compound interacts with enzymes and cofactors that facilitate these reactions, leading to the formation of new chemical bonds and the modification of existing ones . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . The compound’s solubility in organic solvents also aids in its distribution within cells and tissues.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. The compound may be directed to these compartments through targeting signals or post-translational modifications . Its activity and function can be influenced by its localization, affecting various cellular processes and biochemical reactions.

Propiedades

IUPAC Name |

imino(diphenyl)-λ4-sulfane;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NS.H2O/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10,13H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLGYIQQZVOCMDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=N)C2=CC=CC=C2.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90465801 | |

| Record name | S,S-Diphenylsulfilimine monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68837-61-6 | |

| Record name | S,S-Diphenylsulfilimine monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S,S-Diphenylsulfilimine Monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(E)-2-(1H-Indol-3-YL)-vinyl]-1-methyl-pyridinium; iodide](/img/structure/B1354114.png)

![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine](/img/structure/B1354139.png)